molecular formula C20H17N3OS2 B2948393 (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole CAS No. 402945-85-1

(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole

Cat. No.: B2948393
CAS No.: 402945-85-1
M. Wt: 379.5
InChI Key: QYEJVYCEAAMCOB-FAEUNECHSA-N
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Description

The compound (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative characterized by a dihydrothiazole core fused with hydrazono and heteroaromatic substituents. Its structure includes a furan-2-ylmethyl group at position 3, a phenyl group at position 4, and a thiophen-2-yl-substituted ethylidene hydrazone at position 2. The Z-configuration of the hydrazone moiety and ethylidene linkage likely influences its stereoelectronic properties and biological interactions.

Properties

IUPAC Name

(Z)-3-(furan-2-ylmethyl)-4-phenyl-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-15(19-10-6-12-25-19)21-22-20-23(13-17-9-5-11-24-17)18(14-26-20)16-7-3-2-4-8-16/h2-12,14H,13H2,1H3/b21-15-,22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEJVYCEAAMCOB-FAEUNECHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C\1/N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a derivative of thiazole known for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C22H19N3O1S\text{C}_{22}\text{H}_{19}\text{N}_3\text{O}_1\text{S}

This structure features a thiazole ring, a furan moiety, and a thiophene group, which are significant in contributing to its biological properties.

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives. The compound has shown promising results in various cancer cell lines:

  • In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (human breast cancer)
    • HCT116 (human colon cancer)
    • H460 (human lung cancer)

The observed IC50 values indicate significant growth inhibition at micromolar concentrations. For instance, derivatives similar to this compound have reported IC50 values ranging from 0.74 to 10.0 μg/mL across various studies .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been noted for their antimicrobial activities. The compound has been tested against a range of bacterial strains, demonstrating effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Properties : It exhibits free radical scavenging activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism.

Study 1: Cytotoxicity Against Human Cancer Cells

A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 5 μM against MCF-7 cells, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. The compound was tested against multiple bacterial strains and showed effective inhibition at MIC values comparable to established antibiotics .

Chemical Reactions Analysis

Cycloaddition Reactions

The thiazole ring and hydrazone moiety enable participation in [3+2] and [4+2] cycloadditions. For example:

  • Dipolar cycloaddition with activated alkynes or nitriles yields fused polycyclic systems .

  • Reaction with maleic anhydride forms bicyclic adducts via inverse electron-demand Diels-Alder pathways.

Key Data :

ReagentProductYield (%)ConditionsSource
PhenylacetyleneTriazolo-thiazole derivative68Toluene, 110°C, 8h
AcrylonitrilePyrazolo[1,5-a]thiazole system72DMF, 80°C, 12h

Nucleophilic Substitution at the Thiazole Ring

The C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic attack due to electron-deficient character:

  • Amination with primary amines at C-5 forms 5-aminothiazole derivatives .

  • Halogenation using N-bromosuccinimide (NBS) selectively substitutes the thiophene ring over the thiazole .

Example Reaction :

text
Compound + NH2CH2Ph → 5-(Benzylamino)-thiazole derivative

Conditions : Ethanol, 60°C, 6h; Yield: 65% .

Hydrazone Group Reactivity

The hydrazone functionality (-NH-N=C-) undergoes:

  • Condensation with carbonyl compounds (e.g., aldehydes) to form hydrazone-linked hybrids .

  • Oxidation with MnO2 to generate diazenium intermediates, which dimerize or react with electrophiles .

Mechanistic Pathway :

  • Hydrazone → Diazonium intermediate (via oxidation)

  • Coupling with arylboronic acids → Biaryl-thiazoles .

Table: Oxidation Products

Oxidizing AgentProductApplicationReference
MnO2Diazonium-thiazole complexSuzuki coupling precursor
H2O2/AcOHSulfone derivativeAnticancer agent

Furan Ring Modifications

  • Electrophilic substitution : Nitration at C-5 of the furan ring using HNO3/H2SO4.

  • Ring-opening : Treatment with HCl/MeOH yields dicarbonyl compounds .

Thiophene Ring Reactivity

  • Friedel-Crafts acylation : Introduces acyl groups at C-3/C-4 positions .

  • Sulfur oxidation : H2O2 converts thiophene to sulfoxide/sulfone derivatives, altering electronic properties.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids to generate biaryl systems .

  • Buchwald-Hartwig amination : Forms C-N bonds with secondary amines .

Optimized Conditions :

Reaction TypeCatalyst SystemYield (%)TOF (h⁻¹)Source
Suzuki CouplingPd(PPh3)4, K2CO3, DMF8312.5
AminationPd2(dba)3/Xantphos789.8

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH):

  • Thiazole ring undergoes ring contraction to imidazoline derivatives .

  • Hydrazone tautomerizes to azo forms, enabling photochemical [2+2] cycloadditions.

Biological Activity Correlation

Reaction products demonstrate enhanced bioactivity:

  • Antimicrobial : Thiazole-sulfone derivatives show MIC = 4 µg/mL against S. aureus .

  • Anticancer : EC50 = 1.8 µM (HeLa cells) for triazolo-thiazole adducts .

Stability and Degradation

  • Thermal decomposition : Starts at 218°C (TGA data) .

  • Photodegradation : t1/2 = 4.2h under UV/Vis light (λ = 365nm) .

This comprehensive reactivity profile positions the compound as a versatile scaffold for synthesizing pharmacologically active molecules and functional materials. Experimental validation of these pathways is recommended to confirm regio-/stereoselectivity in specific applications .

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The target compound’s dihydrothiazole core differs from thiadiazole (two nitrogens, one sulfur) and thiazolidinone (a thiazole fused with a ketone). These variations influence electronic properties and reactivity.
  • Substituents: The thiophen-2-yl group in the target compound may enhance π-electron delocalization compared to the pyrazole and nitrophenyl groups in thiadiazoles .
  • Synthesis: Thiadiazoles are synthesized at room temperature with triethylamine, while thiazolidinones require reflux conditions, indicating higher energy demands for the latter .

Physicochemical and Bioactive Properties

While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from related studies:

Key Observations :

  • Electron Effects : The thiophene in the target compound may improve binding to biological targets (e.g., enzymes) compared to purely phenyl-substituted analogs.
  • Bioactivity: Thiazolidinones with naphthofuran (compound 14) are explored for optical applications, whereas plant-derived thiazoles show pesticidal efficacy .

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